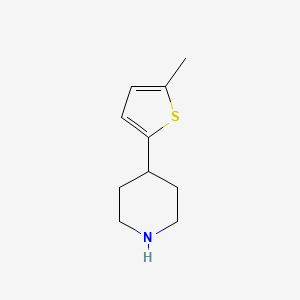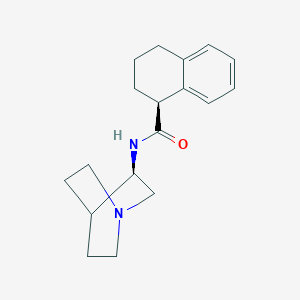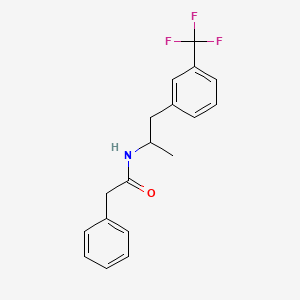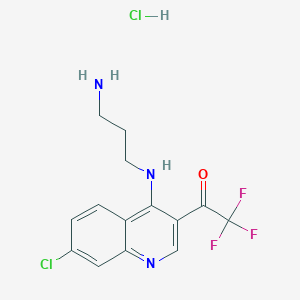
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of imidamides This compound is characterized by the presence of a tetrahydrothiopyran ring, an ethyl group, and a hydroxyacetimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through the cyclization of a suitable precursor, such as 4-mercapto-1-butanol, under acidic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the imidamide moiety: This step involves the reaction of the tetrahydrothiopyran derivative with an appropriate amidoxime under basic conditions to form the hydroxyacetimidamide group.
Industrial Production Methods
Industrial production of (Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidamide moiety, potentially converting it to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science:
Biology and Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Biological Probes: It may be used as a probe to study biological processes at the molecular level.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide analogs: Compounds with similar structures but different substituents on the tetrahydrothiopyran ring or the imidamide moiety.
Thiopyran derivatives: Compounds containing the thiopyran ring system with various functional groups.
Imidamide derivatives: Compounds with the imidamide functional group, differing in the nature of the substituents.
Uniqueness
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide is unique due to the combination of the tetrahydrothiopyran ring and the hydroxyacetimidamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C9H19N3OS |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
2-[ethyl(thian-4-yl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H19N3OS/c1-2-12(7-9(10)11-13)8-3-5-14-6-4-8/h8,13H,2-7H2,1H3,(H2,10,11) |
Clé InChI |
FKUJLLAMPFNTOE-UHFFFAOYSA-N |
SMILES isomérique |
CCN(C/C(=N/O)/N)C1CCSCC1 |
SMILES canonique |
CCN(CC(=NO)N)C1CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)







![Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B13429105.png)


![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13429119.png)
